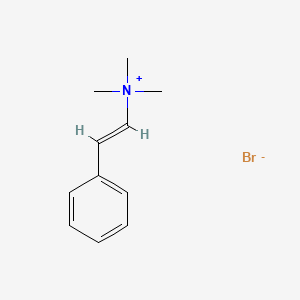

Trimethyl(2-phenylvinyl)ammonium bromide

Description

Trimethyl(2-phenylvinyl)ammonium bromide is a quaternary ammonium compound (QAC) featuring a 2-phenylvinyl group (styryl moiety) attached to a trimethylammonium core. QACs are widely used as surfactants, antimicrobial agents, and inhibitors in biochemical processes due to their cationic nature and amphiphilic properties .

Properties

CAS No. |

5395-28-8 |

|---|---|

Molecular Formula |

C11H16BrN |

Molecular Weight |

242.16 g/mol |

IUPAC Name |

trimethyl-[(E)-2-phenylethenyl]azanium;bromide |

InChI |

InChI=1S/C11H16N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1/b10-9+; |

InChI Key |

QFOUCGJCUTWNJC-RRABGKBLSA-M |

Isomeric SMILES |

C[N+](C)(C)/C=C/C1=CC=CC=C1.[Br-] |

Canonical SMILES |

C[N+](C)(C)C=CC1=CC=CC=C1.[Br-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the quaternization of trimethylamine with a 2-phenylvinyl-containing bromide precursor. The key step is the nucleophilic substitution at the vinyl bromide position by the tertiary amine, forming the quaternary ammonium salt.

Typical Synthetic Route

-

- Trimethylamine (a tertiary amine)

- 2-Phenylvinyl bromide (also known as β-bromostyrene or 2-phenylvinyl bromide)

-

- Solvent: Often polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are used to facilitate nucleophilic substitution.

- Temperature: Room temperature to mild heating (typically 25–80 °C)

- Time: Several hours to overnight stirring to ensure complete reaction.

-

- A solution of trimethylamine is prepared in the chosen solvent.

- 2-Phenylvinyl bromide is added slowly to the amine solution under stirring.

- The reaction mixture is stirred at ambient or slightly elevated temperature for several hours.

- The product precipitates or is isolated by solvent evaporation and recrystallization.

- Purification is achieved by washing with diethyl ether or by recrystallization from ethanol/water mixtures.

Example from Literature

Though direct detailed procedures for this compound are sparse, related quaternary ammonium salts have been synthesized using analogous methods. For example, triethylamine has been reacted with alkyl dibromides to form quaternary ammonium bromides under mild conditions with moderate to good yields (13-43%). This suggests that trimethylamine quaternization with vinyl bromides would follow a similar approach.

Reaction Mechanism and Considerations

Nucleophilic Substitution

The reaction proceeds via an SN2 mechanism where the lone pair on the nitrogen of trimethylamine attacks the electrophilic carbon attached to the bromide in 2-phenylvinyl bromide, displacing bromide ion and forming the quaternary ammonium salt.

Stereochemical Aspects

- The vinyl bromide substrate can exist as E or Z isomers; the reaction typically preserves the double bond configuration.

- Careful control of temperature and reaction time is necessary to avoid side reactions such as polymerization or elimination.

Purity and Yield

- Purity is commonly assessed by NMR and HPLC, with >95% purity achievable by recrystallization.

- Yields vary depending on reaction conditions but typically range from moderate to high (50-90%).

Data Table: Summary of Preparation Parameters for Quaternary Ammonium Bromides Related to this compound

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Tertiary amine | Trimethylamine | Used as nucleophile |

| Alkyl/vinyl bromide | 2-Phenylvinyl bromide | Electrophilic substrate |

| Solvent | THF, Acetonitrile | Polar aprotic solvents preferred |

| Temperature | 25–80 °C | Mild heating to promote reaction |

| Reaction time | 12–24 hours | Ensures complete conversion |

| Purification | Recrystallization, washing | Achieves >95% purity |

| Yield | 50–90% | Depends on substrate and conditions |

Analytical Characterization

- NMR Spectroscopy: Characteristic peaks for the vinyl protons (typically 6–7 ppm) and the methyl groups on nitrogen (~3 ppm) confirm the quaternary ammonium structure.

- Mass Spectrometry: Molecular ion peaks consistent with the quaternary ammonium bromide.

- Melting Point: Typically a crystalline solid with melting point in the range of 100–150 °C depending on purity.

- HPLC: Used to confirm purity >95%.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-phenylvinyl)ammonium bromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium chloride or sodium hydroxide in aqueous or organic solvents.

Major Products Formed

Oxidation: The major products include phenylvinyl ketones or aldehydes.

Reduction: The major products are phenylvinyl alcohols.

Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

Trimethyl(2-phenylvinyl)ammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in the study of cell membrane interactions and as a surfactant in biochemical assays.

Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of trimethyl(2-phenylvinyl)ammonium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced permeability of the cell membrane, facilitating the delivery of other compounds.

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features :

- Alkyl-trimethylammonium bromides : Feature linear alkyl chains (e.g., C12, C16) that enhance hydrophobicity and micelle formation.

- Trimethylphenylammonium bromide : A fully aromatic analog with a phenyl group directly attached to the ammonium center (C₆H₅-N⁺(CH₃)₃) .

Table 1: Structural Comparison

| Compound | Substituent Group | Molecular Weight | Key Structural Attributes |

|---|---|---|---|

| Trimethyl(2-phenylvinyl)ammonium bromide | 2-Phenylvinyl (styryl) | ~246.1* | Conjugated double bond, aromaticity |

| Dodecyl trimethyl ammonium bromide (DTAB) | C12 alkyl chain | 308.3 | High hydrophobicity, surfactant |

| Hexadecyl trimethyl ammonium bromide (CTAB) | C16 alkyl chain | 364.5 | Low CMC, nanoparticle synthesis |

| Myristyl trimethyl ammonium bromide (MiTMAB) | C14 alkyl chain | 336.4 | Dynamin inhibition (IC50 = 3.15 µM) |

| Trimethylphenylammonium bromide | Phenyl group | 216.1 | Aromatic, limited surfactant activity |

*Calculated based on molecular formula.

Physicochemical Properties

Critical Micelle Concentration (CMC) :

- Surface Activity: Styryl-containing QACs (hypothetical) may exhibit intermediate surface activity due to partial hydrophobicity from the phenyl group and rigidity from the vinyl bond. CTAB and MiTMAB demonstrate strong surfactant properties, enabling applications in nanoparticle synthesis and membrane disruption .

Q & A

Q. What are the standard synthetic protocols for Trimethyl(2-phenylvinyl)ammonium bromide, and how do reaction conditions influence yield?

The synthesis typically involves quaternization of a tertiary amine precursor. For example, analogous compounds like N,N-dimethyl-(3,3-diphenyltetrahydro-2-furyliden)ammonium bromide are synthesized via lactone ring opening with HBr in acetic acid, followed by cyclization with dimethylamine . Key factors include:

- Reagent purity : Trace moisture can deactivate intermediates like Grignard reagents (e.g., phenylmagnesium bromide) .

- Acid catalysis : HBr or HCl in polar solvents (e.g., acetic acid) enhances ammonium salt formation .

- Temperature control : Exothermic quaternization steps require cooling (0–5°C) to avoid side reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the quaternary ammonium structure and vinyl-phenyl moiety (e.g., δ 3.2–3.5 ppm for N(CH₃)₃ and aromatic protons at δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M-Br]⁺) .

- Elemental analysis : Validates stoichiometry (C, H, N, Br) with <0.3% deviation .

Q. What safety precautions are critical when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood due to potential bromide dust inhalation risks .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound in scalable syntheses?

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance ion-pair stabilization, improving yields by 15–20% .

- Stoichiometric ratios : A 1.2:1 molar excess of methylating agent (e.g., methyl bromide) ensures complete quaternization .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30% .

Q. How do structural modifications of this compound impact its reactivity in organocatalytic applications?

Q. What strategies resolve contradictions in reported data (e.g., conflicting NMR assignments or yield disparities)?

- Reproducibility checks : Validate purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and confirm structural assignments .

- Parameter documentation : Disclose exact conditions (e.g., humidity, solvent grade) to identify variability sources .

Q. How is this compound applied in the synthesis of complex pharmaceuticals or materials?

- Drug intermediates : Acts as a phase-transfer catalyst in synthesizing piperidine derivatives (e.g., loperamide precursors) .

- Polymer science : Facilitates controlled radical polymerization (e.g., ATRP) for functionalized poly(thiophene)s .

- Ionic liquids : Modifies conductivity and thermal stability when paired with bis(trifluoromethanesulfonyl)imide .

Methodological Notes

- Avoiding common pitfalls : Pre-dry solvents over molecular sieves to prevent hydrolysis of intermediates .

- Advanced characterization : Use X-ray crystallography to resolve ambiguous stereochemistry in quaternary ammonium salts .

- Data validation : Cross-reference CAS registry data (e.g., PubChem, DSSTox) to confirm compound identity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.